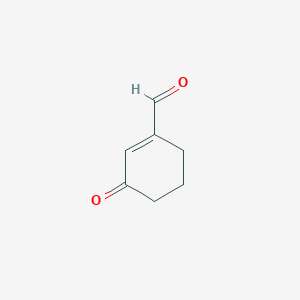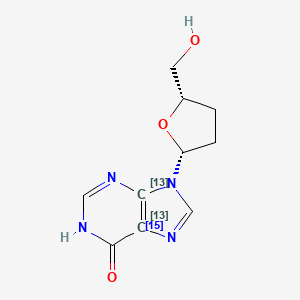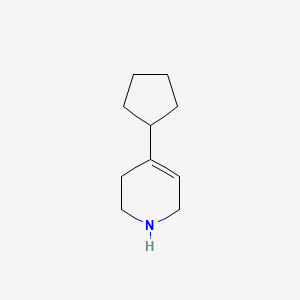
4-cyclopentyl-1,2,3,6-tetrahydroPyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopentyl-1,2,3,6-tetrahydropyridine is a heterocyclic compound that belongs to the class of tetrahydropyridines These compounds are characterized by a six-membered ring containing one nitrogen atom and varying degrees of hydrogenation The presence of a cyclopentyl group at the fourth position of the tetrahydropyridine ring distinguishes this compound from other tetrahydropyridines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopentyl-1,2,3,6-tetrahydropyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of N-alkylpyridinium salts using borohydride reagents. For instance, the reduction of N-cyclopentylpyridinium chloride with sodium borohydride in methanol can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyclopentyl-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Further reduction can lead to fully saturated piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitution can be facilitated by reagents such as sodium methoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine derivatives, while reduction can produce piperidine derivatives .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research has indicated its potential use in developing treatments for neurological disorders, given its structural similarity to known neuroactive compounds.
Industry: It can be used in the synthesis of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 4-cyclopentyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets. For instance, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The exact mechanism can vary depending on the specific derivative and its application. Studies have shown that similar compounds can modulate neurotransmitter levels and influence neuronal activity .
Comparaison Avec Des Composés Similaires
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
4-Phenyl-1,2,3,6-tetrahydropyridine: Studied for its potential as a pharmacological agent.
Uniqueness: 4-Cyclopentyl-1,2,3,6-tetrahydropyridine is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct pharmacokinetic and pharmacodynamic properties compared to other tetrahydropyridines .
Propriétés
Formule moléculaire |
C10H17N |
|---|---|
Poids moléculaire |
151.25 g/mol |
Nom IUPAC |
4-cyclopentyl-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C10H17N/c1-2-4-9(3-1)10-5-7-11-8-6-10/h5,9,11H,1-4,6-8H2 |
Clé InChI |
RACCHFHIPXEGCB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2=CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


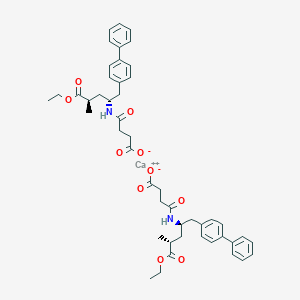
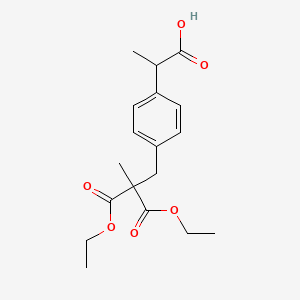

![Ethyl 2-[4-[(4-piperazin-1-ylbenzoyl)amino]phenoxy]acetate](/img/structure/B13864223.png)
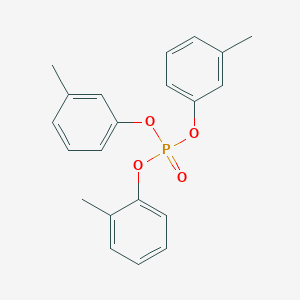
![5,6,7-Trimethyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13864235.png)

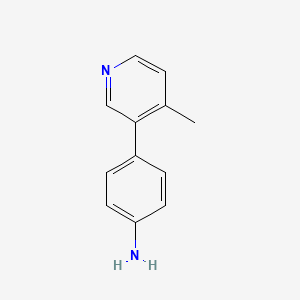
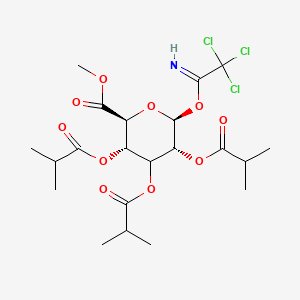
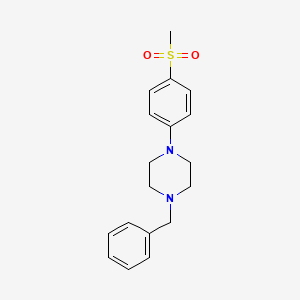
![Ethyl 2-ethoxy-2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13864252.png)
